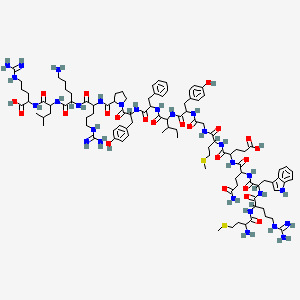
7,7-Difluoroheptanoic acid
Overview
Description
7,7-Difluoroheptanoic acid is a useful research compound. Its molecular formula is C7H12F2O2 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,7-Difluoroheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluoroheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Presence and Distribution
- Distribution in the Atlantic Ocean: Perfluoroalkyl compounds like perfluoroheptanoic acid were found in surface water samples across the Atlantic Ocean. This study highlighted the presence and distribution patterns of these compounds, indicating environmental contamination and mobility in marine ecosystems (Ahrens et al., 2009).
Presence in Consumer Products
- Detection in Fast Food Packaging: A method was established for detecting perfluorinated compounds, including perfluoroheptanoic acid, in fast food papers. This research underscores the potential for human exposure to these compounds through consumer products (Xu Ru, 2015).
Environmental Impact of Usage
- Contamination from Biosolids Application: The application of biosolids contaminated with perfluorinated chemicals, including perfluoroheptanoic acid, led to elevated concentrations in surface and well water. This study highlights the environmental impact and human exposure risks associated with the use of such biosolids (Lindstrom et al., 2011).
Analytical Methods for Detection
- Development of Detection Methods: Research has been conducted to develop methods for quantifying perfluorochemicals in various matrices, utilizing perfluoroheptanoic acid as an internal standard. This is crucial for monitoring and understanding human exposure to these compounds (Kärrman et al., 2005).
Understanding Manufacturing Impacts
- Analysis of Commercial Products: Studies have analyzed the compositions and isomeric profiles of commercial products containing perfluorinated acids, including perfluoroheptanoic acid, to determine the environmental impact of different manufacturing processes (Jiang et al., 2015).
Environmental Toxicity Studies
- Toxicity Evaluation: Research has been conducted to evaluate the acute toxicity of perfluorinated carboxylic acids, including perfluoroheptanoic acid, using various test systems. These studies are vital to assess the potential risk of these chemicals to humans and the environment (Mulkiewicz et al., 2007).
properties
IUPAC Name |
7,7-difluoroheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-6(9)4-2-1-3-5-7(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQMWCEWYLOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoroheptanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[14-[(E)-7-acetyloxy-6-methylhept-5-en-2-yl]-11,15-dimethyl-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate](/img/structure/B8257927.png)
![2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8257934.png)


![3-[3-[Tert-butyl(dimethyl)silyl]oxypropoxy]-4-chloro-5-nitrobenzamide](/img/structure/B8257957.png)








